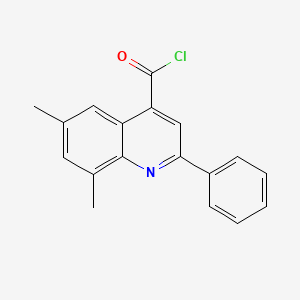

6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride

CAS No.: 1160254-87-4

Cat. No.: VC2813388

Molecular Formula: C18H14ClNO

Molecular Weight: 295.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160254-87-4 |

|---|---|

| Molecular Formula | C18H14ClNO |

| Molecular Weight | 295.8 g/mol |

| IUPAC Name | 6,8-dimethyl-2-phenylquinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C18H14ClNO/c1-11-8-12(2)17-14(9-11)15(18(19)21)10-16(20-17)13-6-4-3-5-7-13/h3-10H,1-2H3 |

| Standard InChI Key | MVWNXEHEHMJASL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)Cl)C |

| Canonical SMILES | CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)Cl)C |

Introduction

Chemical Identity and Structural Characteristics

6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride is an organic compound with the molecular formula C18H14ClNO . The structure features a quinoline core with strategic substituents: methyl groups at positions 6 and 8, a phenyl group at position 2, and a carbonyl chloride group at position 4. This architecture creates a molecule with distinct reactivity patterns and chemical properties that differentiate it from related quinoline derivatives.

Identification Parameters

The compound is identifiable through several standard chemical identifiers as shown in Table 1.

| Parameter | Value |

|---|---|

| CAS Registry Number | 1160254-87-4 |

| Molecular Formula | C18H14ClNO |

| Molecular Weight | ~309.77 g/mol* |

| Physical State | Solid at room temperature* |

*Values estimated based on structural analysis and comparison with related compounds .

Structural Features

The structural elements of 6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride contribute significantly to its chemical behavior. The quinoline backbone provides an aromatic heterocyclic foundation with a nitrogen atom at position 1. The methyl groups at positions 6 and 8 modify the electron distribution across the ring system, while the phenyl substituent at position 2 extends the conjugated system. Perhaps most importantly, the carbonyl chloride group at position 4 introduces a highly reactive center for nucleophilic substitution reactions.

Physicochemical Properties

Understanding the physicochemical properties of 6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride is essential for predicting its behavior in various chemical and biological systems.

Physical Properties

Based on analysis of similar quinoline derivatives, this compound likely exists as a crystalline solid at room temperature with a relatively high melting point due to its aromatic structure . The presence of both hydrophobic regions (methyl and phenyl groups) and a polar carbonyl chloride functionality suggests moderate solubility in organic solvents and limited water solubility.

Chemical Reactivity

The carbonyl chloride group represents the primary reactive center in this molecule, being highly susceptible to nucleophilic attack. This reactivity pattern enables the compound to serve as a valuable intermediate in the synthesis of more complex structures through the formation of amides, esters, and other carbonyl derivatives. The reaction of the carbonyl chloride with nucleophiles typically proceeds through an addition-elimination mechanism.

Spectroscopic Characteristics

Spectroscopic analysis provides valuable information for structure confirmation and purity assessment of 6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride.

Chemical Reactions and Reactivity

The presence of the carbonyl chloride group makes 6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride particularly versatile as a synthetic intermediate.

Nucleophilic Substitution Reactions

The carbonyl chloride functionality readily undergoes nucleophilic substitution reactions with a variety of nucleophiles:

-

Amines: Reaction with primary or secondary amines produces amides

-

Alcohols: Reaction with alcohols forms esters

-

Water: Hydrolysis results in the corresponding carboxylic acid

-

Organometallic reagents: Reaction with organolithium or Grignard reagents leads to ketones

These transformations typically proceed under mild conditions, often requiring only stoichiometric amounts of the nucleophile and, in some cases, a base to neutralize the hydrogen chloride byproduct.

Stability Considerations

Due to the reactivity of the carbonyl chloride group, 6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride is sensitive to moisture and should be stored under anhydrous conditions to prevent hydrolysis. The compound may also be sensitive to light and should be protected from extended exposure.

Applications in Chemical Research

6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride serves as a valuable building block in organic synthesis and has potential applications in various research fields.

Synthetic Intermediates

The compound's reactivity profile makes it an excellent intermediate for the synthesis of:

-

Quinoline-based amides and esters with potential biological activity

-

Functionalized quinolines for materials science applications

-

Labeled compounds for mechanistic studies

-

Advanced heterocyclic structures with customized substituent patterns

Comparative Analysis with Related Compounds

Understanding the similarities and differences between 6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride and related compounds provides valuable insights into structure-property relationships.

Structural Comparisons

Table 2 presents a comparison of 6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride with structurally related compounds:

| Compound | Key Structural Differences | CAS Number | Molecular Weight |

|---|---|---|---|

| 6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride | Reference compound | 1160254-87-4 | ~309.77 g/mol |

| 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride | Additional propyl group on phenyl ring | 1160255-01-5 | 337.8 g/mol |

| 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride | Additional chloro at position 7, methyl at position 3 | 1160256-98-3 | 330.21 g/mol |

Effect of Structural Modifications

The various substituents significantly influence the properties and reactivity of these compounds:

-

The additional propyl group in 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride increases lipophilicity (XLogP3-AA of 6.4) , potentially enhancing membrane permeability in biological systems while decreasing water solubility.

-

The addition of a chloro substituent at position 7 in 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride likely affects the electronic distribution across the quinoline ring, potentially modifying its reactivity and biological activity.

-

These subtle structural variations might significantly impact biological activities, as quinoline derivatives are known to exhibit structure-dependent interactions with various biological targets.

Analytical Methods for Identification and Characterization

Accurate identification and characterization of 6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride are essential for research and quality control purposes.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be effective for purity assessment and identification. Based on its structure, reversed-phase HPLC with UV detection would likely be suitable, given the compound's aromatic nature and expected strong UV absorption.

Spectroscopic Methods

Comprehensive characterization would typically involve a combination of:

-

NMR spectroscopy (¹H, ¹³C, potentially 2D techniques like COSY and HSQC)

-

FTIR spectroscopy, focusing on the characteristic carbonyl chloride absorption

-

High-resolution mass spectrometry for accurate molecular weight determination

-

UV-Visible spectroscopy to determine absorption characteristics of the conjugated system

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume